molecular formula C28H20BrN3O4S B11558861 3-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

3-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate

Cat. No.: B11558861
M. Wt: 574.4 g/mol
InChI Key: RKWRWRLZRJIFTA-IHQYTQDJSA-N
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Description

3-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound that features a combination of aromatic rings, thiophene, and bromobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves multiple steps:

    Formation of the Phenylformamido Group: This step involves the reaction of aniline with formic acid to form phenylformamide.

    Synthesis of the Thiophene Derivative: Thiophene-2-carboxaldehyde is reacted with an appropriate amine to form the thiophene derivative.

    Condensation Reaction: The phenylformamido and thiophene derivatives undergo a condensation reaction to form the intermediate compound.

    Formation of the Final Product: The intermediate compound is then reacted with 3-bromobenzoic acid under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The bromine atom in the bromobenzoate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The presence of aromatic and thiophene groups makes it a candidate for use in organic electronics or as a building block for advanced materials.

    Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-CHLOROBENZOATE: Similar structure but with a chlorine atom instead of bromine.

    3-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-FLUOROBENZOATE: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of 3-[(E)-{[(2E)-2-(PHENYLFORMAMIDO)-3-(THIOPHEN-2-YL)PROP-2-ENAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C28H20BrN3O4S

Molecular Weight

574.4 g/mol

IUPAC Name

[3-[(E)-[[(E)-2-benzamido-3-thiophen-2-ylprop-2-enoyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C28H20BrN3O4S/c29-22-11-5-10-21(16-22)28(35)36-23-12-4-7-19(15-23)18-30-32-27(34)25(17-24-13-6-14-37-24)31-26(33)20-8-2-1-3-9-20/h1-18H,(H,31,33)(H,32,34)/b25-17+,30-18+

InChI Key

RKWRWRLZRJIFTA-IHQYTQDJSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=CC(=CC=C3)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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